molecular formula C6H9N3O2S B13969946 N-ethylpyrimidine-2-sulfonamide

N-ethylpyrimidine-2-sulfonamide

Cat. No.: B13969946
M. Wt: 187.22 g/mol
InChI Key: JFHJDNZPWDTZJT-UHFFFAOYSA-N
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Description

N-ethylpyrimidine-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethylpyrimidine-2-sulfonamide typically involves the reaction of pyrimidine derivatives with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method utilizes readily available and low-cost starting materials, making it an attractive option for large-scale synthesis.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents, such as dimethyl carbonate, is also explored to enhance the environmental sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: N-ethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives and sulfonyl compounds .

Scientific Research Applications

N-ethylpyrimidine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive inhibitors of enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA production in bacteria, leading to their antibacterial effects .

Comparison with Similar Compounds

N-ethylpyrimidine-2-sulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethazine: Used in veterinary medicine.

    Sulfadiazine: Employed in combination with pyrimethamine for treating toxoplasmosis.

    Sulfanilamide: One of the earliest sulfonamide drugs used as an antimicrobial agent.

Uniqueness: this compound is unique due to its specific structural features and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of N-ethylpyrimidine-2-sulfonamide in laboratory settings?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between pyrimidine-2-sulfonyl chloride and ethylamine. Key steps include:

  • Reacting pyrimidine-2-sulfonyl chloride with ethylamine in tetrahydrofuran (THF) under reflux with a base like sodium hydride (NaH) to facilitate deprotonation .
  • Purification via recrystallization or column chromatography, monitored by thin-layer chromatography (TLC) to confirm intermediate formation .
  • Yield optimization by controlling reaction time (e.g., 30-minute reflux for chlorinated intermediates) and stoichiometric ratios .

Q. How should researchers characterize the structural purity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent integration (e.g., ethyl group protons at δ 1.2–1.4 ppm and pyrimidine ring protons at δ 7.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M-H]^- at 326.9960 vs. observed 326.9956) .
  • X-ray Crystallography : Resolve solid-state conformation, particularly for hydrogen-bonding patterns between sulfonamide and pyrimidine moieties .

Q. What analytical techniques are critical for assessing the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Perform pH-dependent stability studies using UV-Vis spectroscopy to track degradation (e.g., absorbance shifts at 260–280 nm for pyrimidine rings) .
  • High-performance liquid chromatography (HPLC) with retention time (tRt_R) analysis to quantify degradation products .
  • Accelerated stability testing at 40°C/75% relative humidity (ICH guidelines) to simulate long-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different microbial models?

  • Methodological Answer :

  • Standardized Assays : Adopt Clinical and Laboratory Standards Institute (CLSI) protocols for minimum inhibitory concentration (MIC) testing to ensure reproducibility .
  • Variable Control : Account for solvent effects (e.g., dimethyl sulfoxide vs. aqueous buffers) and pH adjustments that may alter compound solubility .
  • Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of activity variations, followed by post-hoc pairwise comparisons .

Q. What computational strategies complement experimental data in elucidating the binding mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes like dihydropteroate synthase (DHPS), focusing on sulfonamide interactions with active-site residues .
  • Molecular Dynamics (MD) Simulations : Conduct 100-ns simulations in GROMACS to evaluate binding stability and hydrogen-bond persistence under physiological conditions .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and validate against experimental IC50_{50} values .

Q. How can researchers address contradictions in the electrochemical behavior of this compound derivatives?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Compare redox potentials across solvents (e.g., acetonitrile vs. DMF) to identify solvent-dependent effects .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to rationalize oxidation-reduction trends and correlate with experimental CV data .
  • Controlled Atmosphere Testing : Eliminate oxygen interference by conducting experiments under argon to isolate intrinsic electrochemical properties .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N-ethylpyrimidine-2-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-2-9-12(10,11)6-7-4-3-5-8-6/h3-5,9H,2H2,1H3

InChI Key

JFHJDNZPWDTZJT-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NC=CC=N1

Origin of Product

United States

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